molecular formula C9H8BrCl2NO2 B11958087 2-Bromoethyl 2,6-dichlorophenylcarbamate

2-Bromoethyl 2,6-dichlorophenylcarbamate

Cat. No.: B11958087
M. Wt: 312.97 g/mol
InChI Key: FVDPTGVJVTUYDF-UHFFFAOYSA-N
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Description

2-Bromoethyl 2,6-dichlorophenylcarbamate is a halogenated carbamate ester characterized by a bromoethyl (–CH₂CH₂Br) group and a 2,6-dichlorophenyl aromatic moiety.

Properties

Molecular Formula

C9H8BrCl2NO2

Molecular Weight

312.97 g/mol

IUPAC Name

2-bromoethyl N-(2,6-dichlorophenyl)carbamate

InChI

InChI=1S/C9H8BrCl2NO2/c10-4-5-15-9(14)13-8-6(11)2-1-3-7(8)12/h1-3H,4-5H2,(H,13,14)

InChI Key

FVDPTGVJVTUYDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)OCCBr)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoethyl 2,6-dichlorophenylcarbamate typically involves the reaction of 2,6-dichlorophenyl isocyanate with 2-bromoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,6-Dichlorophenyl isocyanate} + \text{2-Bromoethanol} \rightarrow \text{2-Bromoethyl 2,6-dichlorophenylcarbamate} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of 2-Bromoethyl 2,6-dichlorophenylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl 2,6-dichlorophenylcarbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted carbamates.

    Hydrolysis: The major products are 2,6-dichloroaniline and 2-bromoethanol.

    Oxidation and Reduction: The products depend on the specific conditions and reagents used.

Scientific Research Applications

2-Bromoethyl 2,6-dichlorophenylcarbamate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the bromoethyl and carbamate functionalities into target molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromoethyl 2,6-dichlorophenylcarbamate involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The dichlorophenylcarbamate moiety may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2-bromoethyl 2,6-dichlorophenylcarbamate with structurally or functionally related compounds, focusing on synthesis, reactivity, and substituent effects.

Halogenated Ethyl Carbamates

Compounds such as 2-bromoethyl p-nitrobenzenesulphonate and 2-bromoethyl arenesulphonates share the bromoethyl group but differ in the leaving group (sulphonates vs. carbamates). Key distinctions include:

  • Reactivity in Solvolysis : The solvolysis of 2-bromoethyl p-nitrobenzenesulphonate exhibits 40.8% 1,2-bromine migration during acetolysis, attributed to the stability of the intermediate carbocation . In contrast, carbamates like 2-bromoethyl 2,6-dichlorophenylcarbamate may display altered migration behavior due to the electron-withdrawing dichlorophenyl group, which could destabilize cationic intermediates and reduce halogen migration.
  • Leaving Group Effects : Sulphonates (e.g., p-nitrobenzenesulphonate) are superior leaving groups compared to carbamates, suggesting that the target compound may require harsher reaction conditions for nucleophilic substitution.

Dichlorophenyl-Substituted Analogues

The 2,6-dichlorophenyl group is a common motif in agrochemicals and pharmaceuticals. Comparisons include:

  • 2,6-Dibromophenol Derivatives: lists 2,6-dibromo-phenol (CAS 34627), which shares the dihalogenated aromatic structure.

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